molecular formula C15H13F2N3O2 B5487400 N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5487400
M. Wt: 305.28 g/mol
InChI Key: PFWKSPAUZUNAHJ-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with the molecular formula C15H13F2N3O2 It is a derivative of acetanilide, where the acetanilide core is substituted with a difluorophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

    Coupling Reaction: The carbamoyl chloride is then reacted with 4-aminophenylacetamide under basic conditions to form the desired product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,4-difluorophenyl)methyl]amino}phenyl)acetamide
  • N-(4-{[(2,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(2,4-difluorophenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of both the difluorophenyl and carbamoyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(2,4-difluorophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c1-9(21)18-11-3-5-12(6-4-11)19-15(22)20-14-7-2-10(16)8-13(14)17/h2-8H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWKSPAUZUNAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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